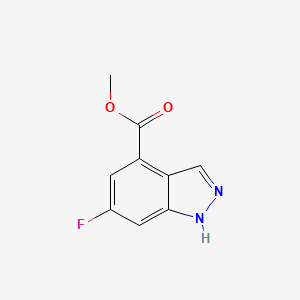

Methyl 6-fluoro-1H-indazole-4-carboxylate

Description

Propriétés

IUPAC Name |

methyl 6-fluoro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNVECDTQXVGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646378 | |

| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697739-05-2 | |

| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Preparation of 6-fluoro-1H-indole-4-carboxylhydrazide

- Starting from 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, the reaction is carried out in N,N-dimethylformamide (DMF) with N,N-dimethylformamide dimethyl acetal and triethylamine.

- The mixture is heated to 100°C to complete the reaction.

- After cooling, methanol and 50% hydrazine hydrate are added, and the mixture is heated to 60°C.

- The product, 6-fluoro-1H-indole-4-carboxylhydrazide, is obtained by filtration as a white solid with a high yield of approximately 93.1%.

Step 2: Oxidative Cyclization to this compound

- The hydrazide intermediate is reacted with 2-iodobenzoic acid in a solvent mixture of methanol and dichloromethane.

- The reaction is conducted at 40°C with stirring until completion.

- After reaction, 10% sodium sulfite aqueous solution is added to quench the reaction.

- The organic layer is separated, dried, and evaporated to dryness.

- The crude product is purified by recrystallization using solvents such as ethyl acetate and n-heptane.

- The final product, this compound, is obtained with a yield of about 78%.

Reaction Conditions and Parameters

| Step | Reactants/Conditions | Temperature (°C) | Solvents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, DMF dimethyl acetal, triethylamine, hydrazine hydrate | 100 (initial), 60 (hydrazine step) | DMF, methanol | 93.1 | Formation of hydrazide intermediate |

| 2 | 6-fluoro-1H-indole-4-carboxylhydrazide, 2-iodobenzoic acid, sodium sulfite | 40 | Methanol, dichloromethane | 78 | Oxidative cyclization and esterification |

Recrystallization Solvents

The recrystallization step employs various solvents to purify the final product, including:

- Ethyl acetate

- Normal heptane

- Methanol

- Dichloromethane

- Ethanol

- Isopropanol

- Acetonitrile

- Hexamethylene

- Petroleum ether

These solvents are chosen based on their ability to dissolve impurities while allowing the product to crystallize effectively.

- The product this compound exhibits characteristic ^1H NMR signals, for example, a singlet at 3.87 ppm corresponding to the methyl ester group, and aromatic proton signals between 6.9 and 7.5 ppm, confirming the structure.

- The reaction conditions are mild and safe, with the oxidation step efficiently carried out at 40°C using 2-iodobenzoic acid as the oxidant and sodium sulfite as a quenching agent.

- The overall synthetic route is scalable and suitable for industrial production due to its straightforward reaction steps and high yields.

| Stage | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Product |

|---|---|---|---|---|---|

| Hydrazide formation | 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, DMF dimethyl acetal, triethylamine, hydrazine hydrate | 100°C (initial), 60°C (hydrazine) | DMF, methanol | 93.1 | 6-fluoro-1H-indole-4-carboxylhydrazide |

| Oxidative cyclization & esterification | 6-fluoro-1H-indole-4-carboxylhydrazide, 2-iodobenzoic acid, sodium sulfite | 40°C | Methanol, dichloromethane | 78 | This compound |

The preparation of this compound is efficiently achieved through a two-step process involving hydrazide formation followed by oxidative cyclization and esterification. The method is characterized by mild reaction conditions, high yields, and the use of readily available reagents. The process is amenable to scale-up and industrial application, supported by detailed reaction parameters and purification protocols. This synthesis route is well-documented in patent literature and supported by analytical data, making it a reliable and authoritative method for producing this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-fluoro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Substitution Products: Various substituted indazole derivatives.

Oxidation Products: Oxidized forms of the indazole ring.

Reduction Products: Reduced forms of the indazole ring.

Hydrolysis Products: 6-fluoro-1H-indazole-4-carboxylic acid.

Applications De Recherche Scientifique

Chemistry: Methyl 6-fluoro-1H-indazole-4-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties .

Industry: The compound can be used in the synthesis of advanced materials, including polymers and dyes. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .

Mécanisme D'action

The mechanism of action of Methyl 6-fluoro-1H-indazole-4-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to interact with target proteins. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Physicochemical Comparison

Structure-Activity Relationship (SAR) Insights

- Fluorine vs. Bromine : Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing negative charges in transition states during enzymatic reactions. Bromine’s bulkiness may improve binding in hydrophobic pockets .

- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability, while the carboxylic acid is ideal for ionic interactions in active sites .

Activité Biologique

Methyl 6-fluoro-1H-indazole-4-carboxylate is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound, also known as 6-Fluoro-4-indazolecarboxylic acid methyl ester, features a fluorinated indazole ring that enhances its stability and biological activity. The compound is soluble in water, which facilitates its use in various biological assays.

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Cyclooxygenase-2 (COX-2) : The compound has been shown to inhibit COX-2, an enzyme involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Research indicates that this compound can modulate the MAPK signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.

- Kinase Inhibition : The compound may disrupt cell cycle progression by inhibiting specific kinases, leading to potential anticancer effects.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in vitro. Studies have shown that at various concentrations, it can reduce pro-inflammatory cytokine production and inhibit inflammatory cell migration.

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies:

- Cell Line Studies : In vitro assays using cancer cell lines have shown that this compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

- Animal Models : In vivo studies have reported that administration of the compound can lead to tumor regression in mouse models of colon cancer. The mechanisms involve induction of apoptosis and inhibition of tumor cell proliferation .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains with varying degrees of efficacy.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its solubility. Stability studies suggest that the compound remains effective under standard laboratory conditions when stored properly (dark, dry environment at room temperature).

Q & A

Q. Table 1: Example Reaction Parameters for Indazole Derivatives

| Reaction Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Fluorination | DMF | 80°C | KF/CuI | 65–75 |

| Esterification | THF | 60°C | H2SO4 | 70–85 |

| Purification | Ethanol/H2O | RT | – | 90–95 |

How do substituents (e.g., fluoro, chloro) on the indazole ring influence the reactivity and biological activity of this compound derivatives?

Advanced Research Focus

The fluorine atom at the 6th position enhances electron-withdrawing effects, stabilizing the indazole core and modulating binding to biological targets. Comparative studies with chloro or nitro analogs reveal:

- Reactivity : Fluorine’s small size and high electronegativity facilitate regioselective functionalization (e.g., Suzuki couplings at the 4th position) .

- Biological Activity : Fluorinated derivatives exhibit improved metabolic stability and target affinity. For example, fluoro-substituted indazoles show higher inhibition of kinases (e.g., JAK2) compared to chloro analogs .

- SAR Insights : A Similarity Index Table (adapted from ) highlights structural-activity relationships:

| Derivative | Target Protein | IC50 (nM) | LogP |

|---|---|---|---|

| 6-Fluoro | Kinase X | 12.3 | 2.1 |

| 6-Chloro | Kinase X | 45.7 | 2.8 |

| 6-Nitro | Kinase X | >1000 | 1.9 |

What methodological approaches are recommended for resolving contradictions in crystallographic data during structural elucidation of this compound derivatives?

Advanced Research Focus

Crystallographic contradictions (e.g., disordered atoms, twinning) are addressed via:

- SHELX Refinement : Iterative refinement using SHELXL () with restraints for bond lengths/angles. Hydrogen bonding networks (e.g., N–H···O interactions) are validated via difference Fourier maps .

- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality, reducing noise in electron density maps .

- Validation Tools : Programs like PLATON check for missed symmetry or solvent-accessible voids. Example workflow:

How can molecular docking and spectroscopic techniques be applied to study the interaction of this compound with biological targets?

Q. Basic Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cytochrome P450). Fluorine’s role in hydrophobic pocket interactions is validated via scoring functions (e.g., Glide SP) .

- Spectroscopic Methods :

- NMR : -NMR tracks conformational changes upon target binding.

- Fluorescence Quenching : Measures binding constants () using tryptophan residues in proteins .

- Case Study : Methyl 6-nitro-1H-indazole-4-carboxylate showed a of 8.2 µM with human serum albumin via fluorescence, guiding toxicity assessments .

What strategies are effective for optimizing cross-coupling reactions involving this compound to synthesize complex derivatives?

Q. Advanced Research Focus

- Catalyst Selection : Pd(PPh3)4 or XPhos Pd G3 enhances Suzuki-Miyaura coupling efficiency. For example, coupling with aryl boronic acids at 80°C achieves >80% yield .

- Solvent Systems : Mixed solvents (toluene/ethanol) balance solubility and reactivity. Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) .

- Challenges : Steric hindrance at the 4th carboxylate requires bulky ligands (e.g., SPhos). Substitution patterns (e.g., 6-fluoro vs. 6-chloro) influence electronic effects on coupling rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.